![molecular formula C7H8FN B039586 2-Fluoro-3,5-dimethylpyridine CAS No. 111887-71-9](/img/structure/B39586.png)
2-Fluoro-3,5-dimethylpyridine
Overview
Description
“2-Fluoro-3,5-dimethylpyridine” is a chemical compound with the molecular formula C7H8FN . It’s a type of fluoropyridine, which are compounds that have interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
Fluoropyridines, including “2-Fluoro-3,5-dimethylpyridine”, can be synthesized using various methods. One method involves the reaction of 2-iodopyridine with tri- and pentafluoroethylcooper at high temperatures . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3,5-dimethylpyridine” has been investigated using density functional theory (DFT)-B3LYP level using the 6-311+G (d, p) basis set . The vibrational frequencies and geometric parameters of C–H stretching and bending in the fundamental region were calculated and compared to the Fourier transform infrared (FT-IR) data obtained .
Chemical Reactions Analysis
The reaction mechanism of fluoropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Scientific Research Applications
Synthesis of Methylpyridines
“2-Fluoro-3,5-dimethylpyridine” can be used in the synthesis of methylpyridines . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . This method is considered greener than conventional batch reaction protocols .
Fluorinated Pyridines
Fluorinated pyridines, including “2-Fluoro-3,5-dimethylpyridine”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Medical and Imaging Applications
The fluorine atom possesses many intrinsic properties that can be beneficial when incorporated into small molecules . These properties include the atom’s size, electronegativity, and ability to block metabolic oxidation sites . Therefore, “2-Fluoro-3,5-dimethylpyridine” could potentially be used in the development of new pharmaceuticals and imaging agents .
Future Directions
Fluoropyridines, including “2-Fluoro-3,5-dimethylpyridine”, have potential applications in various biological fields. For instance, F 18 substituted pyridines are of special interest as potential imaging agents for various biological applications . Furthermore, the introduction of fluorine atoms into lead structures is a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
properties
IUPAC Name |
2-fluoro-3,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDJWROWEHMDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548563 | |
Record name | 2-Fluoro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3,5-dimethylpyridine | |
CAS RN |
111887-71-9 | |
Record name | 2-Fluoro-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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